Boc-L-4-Benzoylphenylalanine
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Overview
Description
Boc-L-4-Benzoylphenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its photoreactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-4-Benzoylphenylalanine typically involves the following steps:
Starting Material: The synthesis begins with L-phenylalanine.
Benzoylation: The phenylalanine undergoes a benzoylation reaction where a benzoyl group is introduced to the phenyl ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves:
Efficient Stirring and Temperature Control: The reaction mixture is stirred efficiently and maintained at specific temperatures to ensure complete reaction.
Purification: The product is purified through crystallization or other suitable methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Boc-L-4-Benzoylphenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Acidic Conditions: For hydrolysis of the Boc group.
Light Exposure: For photoreactions involving the benzoyl group.
Major Products:
Free Amino Acid: Obtained after Boc group removal.
Photoadducts: Formed during photochemical reactions.
Scientific Research Applications
Boc-L-4-Benzoylphenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly for introducing photoreactive sites.
Photolabeling: Due to its photoreactive properties, it is used in photolabeling studies to investigate protein interactions and dynamics.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of Boc-L-4-Benzoylphenylalanine involves its photoreactive benzoyl group. Upon exposure to light, the benzoyl group forms covalent bonds with nearby molecules, enabling the study of molecular interactions. This photoreactivity is utilized in photolabeling and photocrosslinking experiments to investigate protein structures and functions .
Comparison with Similar Compounds
4-Benzoyl-L-phenylalanine: Similar structure but lacks the Boc protecting group.
N-tert-butoxycarbonyl-L-phenylalanine: Similar protecting group but lacks the benzoyl group
Uniqueness: Boc-L-4-Benzoylphenylalanine is unique due to the combination of the Boc protecting group and the photoreactive benzoyl group. This dual functionality makes it particularly valuable in peptide synthesis and photolabeling studies .
Properties
IUPAC Name |
3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJNYPOWPXYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117666-95-2 |
Source
|
Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117666-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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